2-Bromobenzoylacetonitrile
Overview
Description
2-Bromobenzoylacetonitrile is an organic compound with the molecular formula C9H6BrNO and a molecular weight of 224.06 g/mol . It is a white crystalline solid at room temperature and is known for its stability in air . This compound is used as an important intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromobenzoylacetonitrile can be synthesized through several methods. One common method involves the reaction of benzoyl chloride with ethyl cyanoacetate in the presence of a base, followed by bromination . The reaction conditions typically include:
Temperature: Room temperature to 60°C
Solvent: Dichloromethane or chloroform
Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination of benzoylacetonitrile using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is carried out in a suitable solvent such as acetonitrile or dichloromethane, and the product is purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 2-Bromobenzoylacetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Condensation Reactions: It can participate in aldol condensation reactions with aldehydes or ketones to form β-hydroxy ketones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Condensation Reactions: Catalysts such as sodium hydroxide or potassium hydroxide in ethanol or water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or diethyl ether.
Major Products:
Nucleophilic Substitution: Substituted benzoylacetonitriles.
Condensation Reactions: β-Hydroxy ketones.
Reduction: Benzoylamines.
Scientific Research Applications
2-Bromobenzoylacetonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromobenzoylacetonitrile involves its ability to act as an electrophile due to the presence of the bromine atom and the nitrile group . This makes it reactive towards nucleophiles, allowing it to participate in various substitution and condensation reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .
Comparison with Similar Compounds
Benzoylacetonitrile: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Chlorobenzoylacetonitrile: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
2-Fluorobenzoylacetonitrile: Contains a fluorine atom, which affects its electronic properties and reactivity.
Uniqueness: 2-Bromobenzoylacetonitrile is unique due to the presence of the bromine atom, which enhances its electrophilicity and reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
3-(2-bromophenyl)-3-oxopropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KETIGQNBJUHYCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443760 | |
Record name | 2-Bromobenzoylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53882-80-7 | |
Record name | 2-Bromobenzoylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-bromophenyl)-3-oxopropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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